tert-Butyl (3-amino-4,5-dimethylphenyl)carbamate
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Overview
Description
tert-Butyl (3-amino-4,5-dimethylphenyl)carbamate is an organic compound with the molecular formula C13H20N2O2. It is a derivative of carbamate and is characterized by the presence of a tert-butyl group, an amino group, and two methyl groups attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-amino-4,5-dimethylphenyl)carbamate typically involves the reaction of 3-amino-4,5-dimethylphenol with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-amino-4,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted carbamates .
Scientific Research Applications
tert-Butyl (3-amino-4,5-dimethylphenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (3-amino-4,5-dimethylphenyl)carbamate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved include nucleophilic substitution and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the amino and methyl groups on the phenyl ring.
tert-Butyl (4-aminobenzyl)carbamate: Contains an amino group on the benzyl position instead of the phenyl ring.
tert-Butyl (3,5-diaminophenyl)carbamate: Has two amino groups on the phenyl ring.
Uniqueness
tert-Butyl (3-amino-4,5-dimethylphenyl)carbamate is unique due to the presence of both amino and methyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and various research applications .
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-4,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-8-6-10(7-11(14)9(8)2)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16) |
InChI Key |
PTXPLWHSJCGTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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